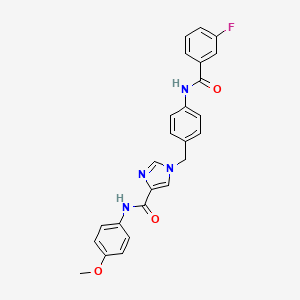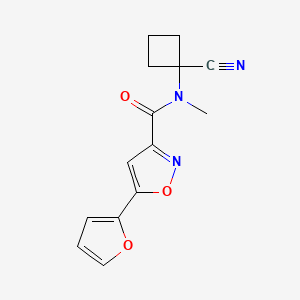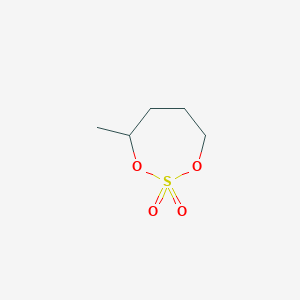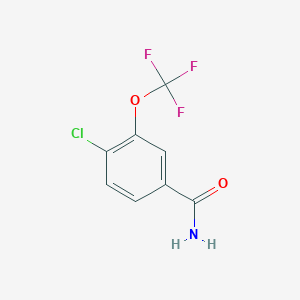![molecular formula C11H9ClN2O B2589074 5-Chlor-2-[(pyridin-3-yl)methoxy]pyridin CAS No. 2198507-68-3](/img/structure/B2589074.png)
5-Chlor-2-[(pyridin-3-yl)methoxy]pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is a pyridine derivative. Pyridine is a privileged nucleus among heterocycles and its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Synthesis Analysis
The synthesis of pyridine compounds can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-Chloro-2-methoxypyridine, are as follows: it has a refractive index of n20/D 1.5260 (lit.), a boiling point of 181-182 °C (lit.), and a density of 1.193 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
- Pyridinderivate, einschließlich 5-Chlor-2-[(pyridin-3-yl)methoxy]pyridin, weisen antimikrobielle Aktivität auf. Forscher haben ihre Wirksamkeit gegen Bakterien, Pilze und andere Krankheitserreger untersucht. Diese Verbindungen könnten als potenzielle Mittel zur Bekämpfung von Infektionen dienen .
- Angesichts der globalen Gesundheitsherausforderungen, die durch Viren (wie SARS-CoV-2) entstehen, haben Wissenschaftler Pyridin-basierte Verbindungen auf antivirale Eigenschaften untersucht. Die einzigartige Struktur von this compound könnte es zu einem vielversprechenden Kandidaten für die Entwicklung antiviraler Medikamente machen .
- Pyridinverbindungen spielen eine entscheidende Rolle in der medizinischen Chemie. Forscher untersuchen ihre Bindungsmodi, Wechselwirkungen mit spezifischen Proteinen und Selektivität für Zielmoleküle. Das Vorhandensein des Pyridinkern, oft in Kombination mit Heterocyclen, trägt zu verbesserten therapeutischen Eigenschaften bei .
- Die schlechte Basizität von Pyridin macht es nützlich, um die Wasserlöslichkeit in Arzneimittelmolekülen zu verbessern. Forscher modifizieren Pyridinderivate, um ihre Löslichkeit zu verbessern, was sich auf die Bioverfügbarkeit und Pharmakokinetik auswirkt .
- Wissenschaftler verwenden verschiedene Syntheserouten, um Pyridinverbindungen herzustellen. Zu diesen Methoden gehören die Hantzsch-Synthese, Mehrkomponentenreaktionen und andere innovative Ansätze. Das Verständnis von Synthesewegen ist entscheidend für die Entwicklung neuartiger Derivate .
- Über antimikrobielle und antivirale Eigenschaften hinaus finden Pyridinderivate Anwendungen in verschiedenen Bereichen. Dazu gehören Antitumor-, Analgetika-, Antikonvulsiva-, Entzündungshemmende, Antioxidations-, Anti-Alzheimer-, Anti-Ulkus- und Antidiabetika-Aktivitäten .
Antibakterielle Eigenschaften
Antivirale Aktivität
Medizinische Chemie
Verbesserung der Wasserlöslichkeit
Synthesemethoden
Pharmazeutische Anwendungen
Zusammenfassend lässt sich sagen, dass this compound in mehreren wissenschaftlichen Bereichen vielversprechend ist. Seine einzigartige Struktur und seine potenziellen therapeutischen Vorteile machen es zu einem spannenden Thema für laufende Forschung und Medikamentenentwicklung. Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, können Sie gerne fragen! 😊 .
Wirkmechanismus
While the specific mechanism of action for 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is not available, pyridine compounds are known to exhibit a wide range of pharmacological activities. The presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Safety and Hazards
Zukünftige Richtungen
In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research. Pyridine compounds, due to their wide range of pharmacological activities, are being studied for their potential therapeutic properties .
Eigenschaften
IUPAC Name |
5-chloro-2-(pyridin-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMGCFIVHSPVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2588991.png)



![N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2589001.png)


![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589005.png)

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride](/img/structure/B2589008.png)

![N-(2,6-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589010.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)
